

6-Hydroxy-5-methoxynicotinic acid molecular weight

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Compound of Interest

Compound Name: 6-Hydroxy-5-methoxynicotinic acid

Cat. No.: B1390482

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An In-Depth Technical Guide to **6-Hydroxy-5-methoxynicotinic Acid** for Advanced Research and Drug Development

Executive Summary

6-Hydroxy-5-methoxynicotinic acid is a substituted pyridine derivative belonging to the nicotinic acid (Vitamin B3) family. With a molecular weight of 169.13 g/mol and the chemical formula $C_7H_7NO_4$, this heterocyclic compound represents a valuable scaffold in medicinal chemistry and drug discovery.^[1] The nicotinic acid core is a well-established pharmacophore found in numerous biologically active molecules. Understanding the synthesis, characterization, and potential applications of specifically substituted analogues like **6-Hydroxy-5-methoxynicotinic acid** is crucial for developing novel therapeutics. This guide provides a comprehensive overview of its core properties, outlines robust protocols for the synthesis of its key precursors, details analytical methods for quality control, and explores its potential within the landscape of modern drug development.

Core Molecular Profile

A precise understanding of the fundamental physicochemical properties of a compound is the bedrock of all subsequent research and development.

Nomenclature and Chemical Identifiers

- Systematic Name: 6-Hydroxy-5-methoxypyridine-3-carboxylic acid

- Common Name: **6-Hydroxy-5-methoxynicotinic acid**
- CAS Number: 1171919-98-4[1]

Physicochemical Properties

The key quantitative descriptors for **6-Hydroxy-5-methoxynicotinic acid** are summarized below.

Property	Value	Source
Molecular Weight	169.13 g/mol	[1]
Molecular Formula	C ₇ H ₇ NO ₄	[1]
SMILES	<chem>COc1cc(cnc1O)C(O)=O</chem>	[1]
InChI Key	InChI=1S/C7H7NO4/c1-12-5-2-4(7(10)11)3-8-6(5)9/h2-3H,1H3,(H,8,9)(H,10,11)	[1]
Class	Heterocyclic Compound	[1]

The Scientific Rationale: Nicotinic Acid Derivatives in Drug Discovery

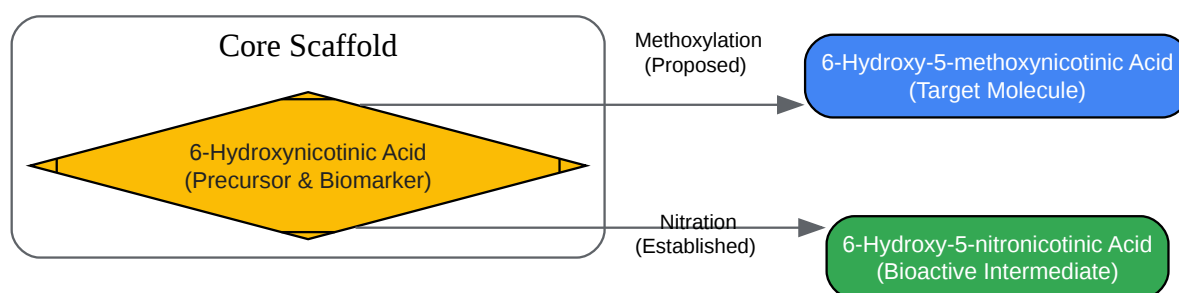
The pyridine ring is a privileged scaffold in medicinal chemistry due to its presence in natural products and its ability to engage in various biological interactions, including hydrogen bonding and π -stacking. The strategic placement of functional groups, such as hydroxyl (-OH), methoxy (-OCH₃), and carboxylic acid (-COOH) groups, can profoundly influence a molecule's pharmacological profile.

The biological significance of this scaffold is underscored by its close structural analogues:

- **6-Hydroxynicotinic Acid:** A known human metabolite, this compound is utilized as a biomarker for diagnosing urinary tract infections caused by *Pseudomonas aeruginosa*, as this bacterium uniquely produces it from nicotinic acid.[2]

- 6-Hydroxy-5-nitronicotinic Acid: This derivative serves as a critical intermediate in organic synthesis and has been identified as a lead compound with a wide spectrum of biological activities, including antifungal, anti-inflammatory, anti-bacterial, and anti-viral properties.[3][4]

The established utility of these closely related molecules provides a strong rationale for investigating **6-Hydroxy-5-methoxynicotinic acid** as a key building block for new chemical entities.



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Caption: Relationship between the core precursor and key analogues.

Synthesis and Derivatization Strategies

A robust and reproducible synthetic route is paramount for the reliable supply of a compound for research purposes. While a specific published synthesis for **6-Hydroxy-5-methoxynicotinic acid** is not readily available, a logical pathway can be inferred from established protocols for its precursors.

Foundational Synthesis: 6-Hydroxynicotinic Acid

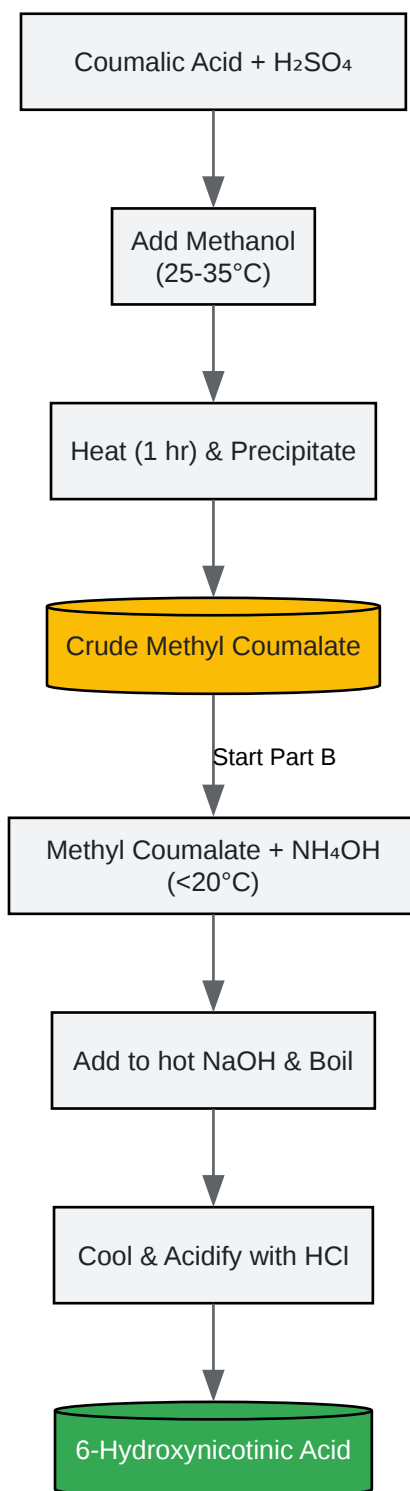
The synthesis of the core precursor, 6-hydroxynicotinic acid, is well-documented and typically proceeds from methyl coumalate. The following protocol is adapted from the trusted repository Organic Syntheses.[5]

Experimental Protocol:

- Preparation of Methyl Coumalate (Part A):

- To 139 mL of concentrated sulfuric acid in a 500-mL round-bottomed flask, slowly add 50 g (0.36 mole) of pulverized coumalic acid. Maintain the temperature between 20-30°C using an ice bath.
- Causality: Sulfuric acid acts as both a solvent and a catalyst for the esterification reaction. Controlling the temperature prevents unwanted side reactions.
- Slowly add 70 mL of methanol, keeping the temperature between 25-35°C.
- Heat the mixture on a steam bath for 1 hour, cool to approximately 40°C, and pour into 800 mL of cold water to precipitate the product.
- Filter the crude methyl coumalate, wash with water, and air dry. This crude product is suitable for the next step.
- Synthesis of 6-Hydroxynicotinic Acid (Part B):
 - In a 500-mL beaker, place 117 mL of 14% ammonium hydroxide and cool externally.
 - With stirring, add 45 g (0.29 mole) of crude methyl coumalate over 10 minutes, keeping the temperature below 20°C. Continue stirring for an additional 45 minutes.
 - Causality: The ammonia initiates a ring-opening of the pyrone (methyl coumalate) followed by a recyclization process to form the desired pyridone ring structure.
 - In a separate 2-L beaker, heat 600 mL of ~17% aqueous sodium hydroxide solution almost to boiling.
 - Add the ammoniacal solution to the hot NaOH solution and boil vigorously for 5 minutes.
 - Cool the mixture in an ice bath to room temperature.
 - With vigorous stirring and cooling, add concentrated hydrochloric acid until the solution is strongly acidic (pH < 2).
 - Causality: The final acidification step serves to neutralize the reaction mixture and precipitate the 6-hydroxynicotinic acid product, which is less soluble in its acidic form.

- Collect the precipitate by filtration, wash with cold water, and dry to yield 6-hydroxynicotinic acid.



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Caption: Workflow for the synthesis of 6-hydroxynicotinic acid.

Plausible Synthetic Route to 6-Hydroxy-5-methoxynicotinic Acid

A logical approach to synthesizing the target compound would involve a selective methoxylation of a suitable precursor. One potential strategy involves the nitration of 6-hydroxynicotinic acid, followed by reduction of the nitro group to an amine, diazotization, and subsequent substitution with a methoxy group. This multi-step process leverages well-established transformations in aromatic chemistry.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of a compound is a non-negotiable aspect of chemical research, particularly in drug development. A multi-pronged analytical approach is required.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity of small organic molecules.

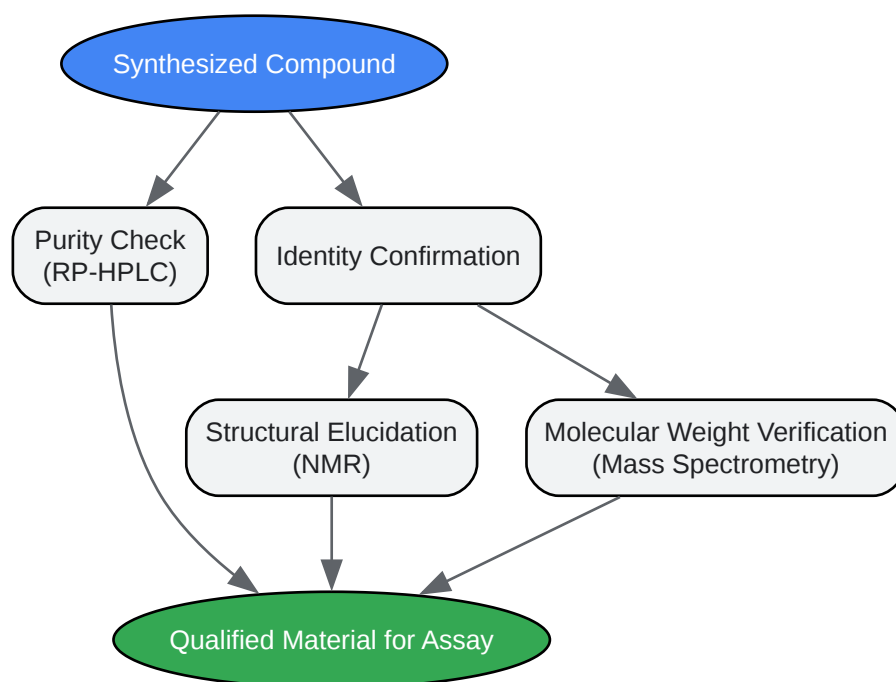
General Protocol for Method Development:

- Column Selection: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 μ m particle size) is a standard starting point.
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.
 - Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.
 - Causality: The acidic modifier improves peak shape for acidic analytes like nicotinic acids and ensures the carboxylic acid is in a consistent protonation state.

- Gradient Elution: Start with a screening gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time.
- Optimization: Adjust the gradient slope around the elution time of the compound to achieve optimal separation from any impurities.
- Detection: A UV detector set at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 280 nm) is typically used. Purity is calculated based on the relative peak area.

Structural Elucidation

- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative mode should show a prominent ion corresponding to the deprotonated molecule $[M-H]^-$ at m/z 168.1. High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1H NMR: Will provide key information. One would expect to see distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy ($-OCH_3$) group protons, and broad signals for the exchangeable hydroxyl ($-OH$) and carboxylic acid ($-COOH$) protons.
 - ^{13}C NMR: Will show seven distinct carbon signals, confirming the number of unique carbon atoms in the structure.



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Caption: A standard analytical workflow for compound characterization.

Applications in Drug Discovery

6-Hydroxy-5-methoxynicotinic acid is not merely a chemical curiosity; it is a strategically designed building block for creating novel molecular entities.

- **Scaffold for Library Synthesis:** Its multiple functional groups (hydroxyl, methoxy, carboxylic acid) serve as chemical handles for combinatorial chemistry, allowing for the rapid generation of a library of derivatives to be screened against various biological targets.
- **Fragment-Based Drug Design (FBDD):** As a small, functionalized heterocyclic molecule, it is an ideal candidate for FBDD. It can be screened for low-affinity binding to a target protein, with subsequent chemical elaboration to grow the fragment into a potent lead compound.
- **Lead Optimization:** The methoxy and hydroxyl groups can be modified to fine-tune the properties of a lead compound. For example, converting the hydroxyl group to other ethers or the methoxy group to larger alkoxy groups can modulate solubility, metabolic stability, and target engagement. The field of drug discovery is increasingly focused on designing multi-target compounds and modifying natural products to improve their therapeutic properties.[6]

Conclusion and Future Outlook

6-Hydroxy-5-methoxynicotinic acid, with a molecular weight of 169.13 g/mol, is a compound of significant interest for researchers in medicinal chemistry and drug development.[1] While it is a distinct chemical entity, its true value lies in its relationship to biologically active precursors and its potential as a versatile scaffold. The synthetic and analytical protocols outlined in this guide provide a framework for its reliable preparation and characterization. Future research should focus on developing a direct and efficient synthesis for this target molecule and exploring its derivatization to build libraries for screening against therapeutic targets implicated in inflammatory, infectious, and proliferative diseases, areas where its structural analogues have already shown promise.[3][4]

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